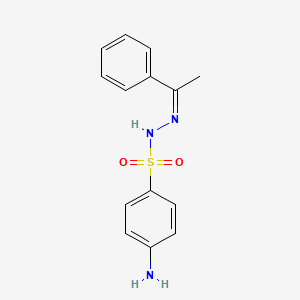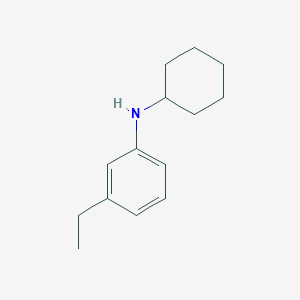
N-Cyclohexyl-3-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
化学反応の分析
Types of Reactions
N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
科学的研究の応用
N-Cyclohexyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
作用機序
The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
類似化合物との比較
Similar Compounds
N-Ethylaniline: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .
特性
CAS番号 |
516490-59-8 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
N-cyclohexyl-3-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |
InChIキー |
QXGRWCOMSGTMML-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
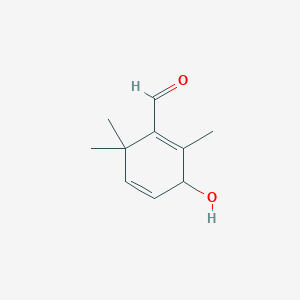
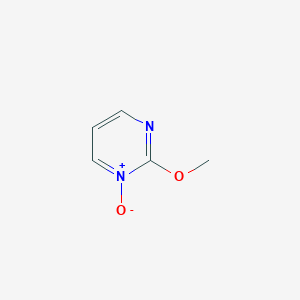
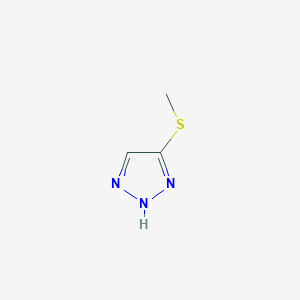
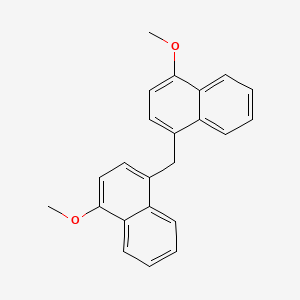
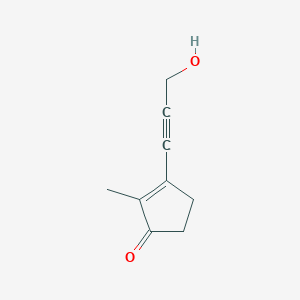
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
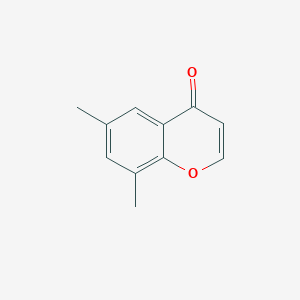
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)


